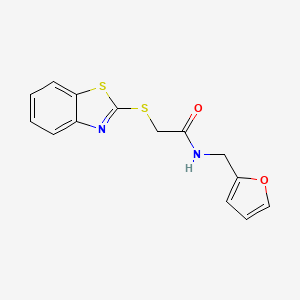

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide

Description

This compound belongs to the class of benzothiazole-linked acetamides, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds typically exhibit a planar benzothiazole core connected via a sulfanyl (-S-) bridge to an acetamide group, with substitutions on the nitrogen atom influencing their physicochemical and biological properties.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(15-8-10-4-3-7-18-10)9-19-14-16-11-5-1-2-6-12(11)20-14/h1-7H,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPEESJEWHCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with furan-2-carbaldehyde in the presence of a base, followed by acetylation. The reaction conditions may include:

Solvent: Common solvents such as ethanol or methanol.

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Continuous flow reactors: To ensure consistent reaction conditions.

Purification techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution conditions: Acidic or basic conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions on the furan ring may introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and furan moieties may interact with specific proteins, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Fluorinated derivatives (e.g., Compound 13 in ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Crystallographic Behavior: The monoclinic crystal system (P2₁/n) observed in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide () contrasts with the hydrogen-bonded 1-D chains in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which may influence solubility and formulation stability.

The trifluoromethyl group in enhances lipophilicity, likely improving blood-brain barrier penetration compared to the furan-containing target compound.

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a furan group through an acetamide functional group. Its molecular formula is with a molecular weight of approximately 273.4 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of Benzothiazole : Reacting 2-aminothiophenol with appropriate aldehydes.

- Thioether Formation : Introducing the sulfanyl group through reactions with halogenated acetic acid derivatives.

- Acetamide Synthesis : Condensing the benzothiazole derivative with furan-containing compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interacting with DNA or proteins involved in cell cycle regulation.

Case Study : A study reported that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Activity : Likely involves enzyme inhibition and membrane disruption.

- Anticancer Activity : Induces apoptosis via interaction with molecular targets related to cell proliferation and survival.

- Anti-inflammatory Activity : Inhibits the production of inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Variations in substituents on the benzothiazole or furan rings can significantly influence potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.